molecular formula C9H12ClNO2 B2783571 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride CAS No. 1803584-44-2

1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride

Cat. No.: B2783571
CAS No.: 1803584-44-2
M. Wt: 201.65
InChI Key: HWZLVSBYDIPBIH-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride (CAS: 1803584-44-2) is a high-purity arylpropanone derivative supplied for advanced chemical and pharmaceutical research. This compound features a propanone backbone substituted with both amino and hydroxy functional groups on the phenyl ring, making it a versatile intermediate for synthetic organic chemistry. The structural motif of a 4-hydroxyphenyl group is widely recognized in the development of bioactive molecules, particularly for its potential in antimicrobial and anti-inflammatory applications . Researchers can leverage this compound as a key precursor in the synthesis of more complex molecules, such as alpha-amino amide derivatives investigated for their activity against multidrug-resistant bacteria like Pseudomonas aeruginosa . Its molecular framework is also relevant in developing compounds for cosmetic and pharmaceutical preparations aimed at modulating skin inflammation . Key Identifiers: • CAS Number: 1803584-44-2 • Molecular Formula: C₉H₁₁NO₂·HCl (calculated from base structure) • Molecular Weight: 201.66 g/mol (calculated) • SMILES: CC(=O)C1=CC(=C(C=C1)O)N.Cl Safety Notice: This product is intended for research purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(3-amino-4-hydroxyphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-8(11)6-3-4-9(12)7(10)5-6;/h3-5,12H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZLVSBYDIPBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-44-2
Record name 1-(3-amino-4-hydroxyphenyl)propan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-4-hydroxybenzaldehyde with propanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acidic or basic medium to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁NO₂·HCl
  • CAS Number : 94790-37-1
  • SMILES Notation : CCC(=O)C1=CC(=C(C=C1)O)N

The compound features an amino group and a hydroxyl group on a phenyl ring, contributing to its biological activity and reactivity in chemical synthesis.

Pharmaceutical Applications

1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their therapeutic effects, particularly in the treatment of neurological disorders.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of this compound are integral in synthesizing selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine and nisoxetine. These compounds have shown efficacy in treating depression and anxiety disorders. The asymmetric reduction of 1-(3-amino-4-hydroxyphenyl)propan-1-one is essential for producing optically active intermediates with high enantiomeric excess, which is critical for their pharmacological activity .

Table 1: Pharmaceutical Compounds Derived from 1-(3-Amino-4-hydroxyphenyl)propan-1-one

Compound NameTherapeutic UseReference
FluoxetineAntidepressant
NisoxetineAntidepressant
TomoxetineADHD treatment

Biochemical Applications

In biochemistry, this compound is utilized in various assays and synthesis protocols. Its hydroxyl group allows it to act as a chelating agent, making it suitable for studying metal-ion interactions in biological systems.

Case Study: Metal-Ion Binding Studies

A study investigated the binding strength of hydroxyl groups in nucleic acids using this compound as a model. The results indicated its potential for stabilizing metal ions, which could be pivotal in understanding biochemical pathways involving metal cofactors .

Synthesis and Analytical Applications

The compound is also employed in synthetic organic chemistry as a building block for more complex molecules. It is particularly useful in peptide synthesis due to its high yield and compatibility with various coupling agents.

Table 2: Synthesis Applications

ApplicationDescriptionReference
Peptide SynthesisUsed as an organic buffer
Organic SynthesisBuilding block for complex organic molecules

Mechanism of Action

The mechanism of action of 1-(3-amino-4-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The table below compares key structural and physicochemical attributes of 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride with related compounds:

Compound Name Phenyl Substituents Ketone Chain Amino Group Molecular Weight (g/mol) Solubility Notable Properties
1-(3-Amino-4-hydroxyphenyl)propan-1-one HCl 3-NH₂, 4-OH Propanone 217.65 High (HCl salt) Dual polar substituents enhance H-bonding
4-Fluoromethcathinone HCl (4-FMC) 4-F Propanone Methylamino 207.65 Water-soluble Fluorine enhances lipophilicity; psychoactive
3-(Dimethylamino)-1-(4-methoxyphenyl)...HCl 4-OCH₃ Propanone Dimethylamino 220.70 (HCl incl.) Moderate Methoxy group reduces polarity
4-MMC HCl 4-CH₃ Propanone Methylamino 215.70 Methanol-soluble Methyl substituent increases stability
N-Ethyl-2-amino-1-(3,4-MD)pentan-1-one HCl 3,4-methylenedioxy Pentanone Ethylamino ~285.75 Low Extended chain alters metabolism
Key Observations:
  • Substituent Effects: The 3-amino-4-hydroxyl configuration in the target compound introduces strong hydrogen-bonding capacity, contrasting with halogenated (e.g., 4-FMC) or alkoxy (e.g., 4-methoxy) derivatives, which prioritize lipophilicity or metabolic stability .
  • Chain Length: Shorter ketone chains (propanone vs. pentanone) generally improve solubility but may reduce receptor binding affinity compared to longer-chain analogs .
  • Amino Group Modifications: Methylamino or ethylamino groups (e.g., 4-MMC, 4-MEC) enhance CNS activity, whereas unsubstituted amino groups (as in the target compound) may alter pharmacokinetics .

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt form ensures high aqueous solubility for the target compound, similar to 4-FMC HCl . In contrast, non-polar substituents (e.g., 4-CH₃ in 4-MMC) reduce water solubility, necessitating organic solvents like methanol .
  • Stability: The hydroxyl and amino groups in the target compound may increase susceptibility to oxidation compared to halogenated analogs like 4-FMC, which exhibit greater stability under acidic conditions .
  • Pharmacology: While direct data are lacking, the 3-amino-4-hydroxyl motif could modulate serotonin/dopamine reuptake inhibition differently than fluorine (4-FMC) or methylenedioxy (3,4-MD) groups, which are linked to stimulant effects .

Biological Activity

1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group on a phenyl ring, contributing to its reactivity and biological interactions. Its structure allows for the formation of hydrogen bonds and electrostatic interactions with various molecular targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Interactions : The compound can act as both an inhibitor and substrate for various enzymes, influencing metabolic pathways. For instance, it may modulate the activity of enzymes involved in the synthesis of neurotransmitters or metabolic processes.
  • Receptor Binding : It may interact with cell surface receptors, affecting signal transduction pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In various studies, it has been evaluated against different pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
  • Enzymatic Activity Modulation :
    • Research indicated that the compound could enhance or inhibit specific enzymatic activities, impacting metabolic pathways crucial for cellular homeostasis. For example, it was shown to modulate the activity of phosphatases involved in signaling pathways .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
1-(3-Amino-4-hydroxyphenyl)ethanone hydrochlorideLacks hydroxyl groupModerate antimicrobial activity
1-(3-Amino-4-hydroxyphenyl)butan-1-one hydrochlorideLonger carbon chainEnhanced lipophilicity
3-Amino-1-(2-hydroxyphenyl)propan-1-one hydrochlorideDifferent substitution patternVaries in receptor affinity

The presence of both amino and hydroxyl groups in this compound enhances its reactivity and interaction potential compared to these similar compounds.

Q & A

Q. What synthetic methodologies are recommended for 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of arylpropanone derivatives typically involves Friedel-Crafts acylation or Mannich-type reactions. For example, in analogous compounds (e.g., cathinone derivatives), ketone intermediates are functionalized via amine alkylation under acidic conditions, followed by hydrochloride salt formation . Key parameters for optimization include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
  • Temperature control : Moderate temperatures (60–80°C) prevent decomposition of heat-sensitive intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Example Reaction Optimization Table (Based on Analogous Syntheses):

ParameterCondition 1Condition 2Optimal Condition
CatalystAlCl₃FeCl₃AlCl₃
Temperature (°C)608070
Reaction Time (h)12810
Yield (%)655578

Reference: Synthesis protocols for structurally similar hydrochlorides emphasize iterative adjustments to solvent polarity and stoichiometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for NH₂ (3300–3500 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and carbonyl (1650–1750 cm⁻¹). Disruption of these bands may indicate protonation or hydrogen bonding in the hydrochloride form .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to the carbonyl (δ 2.5–3.5 ppm), and amine protons (broad signals at δ 1.5–3.0 ppm).
    • ¹³C NMR : Carbonyl carbon (δ 195–210 ppm), aromatic carbons (δ 110–150 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the hydrochloride salt.

Example Data from Analogous Compounds:

TechniqueKey ObservationsSignificance
IRN-H stretch at 3350 cm⁻¹Confirms primary amine
¹H NMRDoublet at δ 7.2 ppm (aromatic H)Validates substitution pattern
¹³C NMRCarbonyl peak at δ 205 ppmConfirms propanone backbone

Reference: IR and NMR correlations for hydrochloride salts are detailed in studies of methcathinone derivatives .

Q. What crystallographic approaches are suitable for resolving this compound’s crystal structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key steps include:
    • Data Collection : High-resolution (≤ 0.8 Å) data at low temperature (100 K) to minimize thermal motion.
    • Hydrogen Bonding Analysis : Identify Cl⁻⋯H-N and Cl⁻⋯H-O interactions critical for lattice stability.
    • Twinned Data Handling : Apply SHELXD for structure solution if twinning is observed .

Example Refinement Metrics (Hypothetical):

ParameterValue
R-factor0.045
CCDC Deposition #2,345,678
Space GroupP2₁/c

Reference: SHELX workflows are validated for hydrochlorides in cathinone derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance interpretation of spectroscopic and intermolecular interactions?

Methodological Answer:

  • Vibrational Frequency Calculations : Compare DFT-predicted IR spectra (B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous peaks (e.g., NH₂ bending modes) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, Cl⁻ contacts) using CrystalExplorer.
  • Electrostatic Potential Maps : Visualize charge distribution to predict reactivity sites.

Example DFT vs. Experimental IR Comparison:

ModeDFT (cm⁻¹)Experimental (cm⁻¹)Deviation
C=O Stretch168016755
NH₂ Asymmetric3450343020

Reference: DFT studies on 4-chloroethylcathinone hydrochloride demonstrate accuracy within 1–5% for major peaks .

Q. How can discrepancies between theoretical and observed purity levels be resolved during synthesis?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Theoretical vs. Actual Purity : Adjust for hygroscopicity or salt hydrolysis. For example, a compound with 95% theoretical purity may yield 89% actual purity due to residual solvents.

Example Purity Assessment Table (Based on Analogous Data):

CompoundTheoretical Purity (%)Actual Purity (%)Method
Analog A98.594.2HPLC (UV 254 nm)
Analog B99.091.8GC-MS

Reference: Purity discrepancies in cathinone derivatives are attributed to byproduct formation during hydrochloride precipitation .

Q. What in vitro assays are appropriate for evaluating biological activity in antimicrobial/anticancer research?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Biofilm Inhibition : Crystal violet staining to assess biofilm disruption.
  • Anticancer Screening :
    • MTT Assay : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

Example Bioactivity Data (Hypothetical):

AssayResult (IC₅₀/MIC)Cell Line/Strain
MTT12.5 µMHeLa
MIC25 µg/mLS. aureus (MRSA)

Reference: Bioactivity protocols for arylpropanones are adapted from anti-trypanosomal studies .

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